2-(5-cyano-1H-indol-3-yl)acetic Acid
Description
Properties
IUPAC Name |
2-(5-cyano-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c12-5-7-1-2-10-9(3-7)8(6-13-10)4-11(14)15/h1-3,6,13H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZRQPFDLUFZPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443992 | |
| Record name | 2-(5-cyano-1H-indol-3-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202124-89-8 | |
| Record name | 2-(5-cyano-1H-indol-3-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Pathway and Conditions
Synthesis of 5-Cyanophenylhydrazine :
Cyclization with Ethyl Levulinate :
Advantages :
- High regioselectivity for the 3-position due to the electron-withdrawing cyano group directing cyclization.
- Scalable for industrial production with yields >70% after hydrolysis.
Limitations :
- Requires handling of toxic cyanide intermediates.
- Multi-step purification (e.g., column chromatography with DCM:MeOH 100:1) increases complexity.
Post-Cyclization Functionalization via Cyanation
This two-step strategy involves synthesizing a halogenated indole-acetic acid intermediate, followed by cyanation at the 5-position.
Synthesis of 2-(5-Bromo-1H-Indol-3-yl)Acetic Acid
Friedel-Crafts Alkylation :
Indole reacts with bromoacetyl bromide in the presence of AlCl₃ at 0°C, yielding 3-bromoacetylindole.Bromination at the 5-Position :
Electrophilic bromination using Br₂ in DMF at 50°C selectively substitutes the 5-position due to the directing effect of the acetic acid moiety.
Palladium-Catalyzed Cyanation
- Reagents :
- Conditions :
Table 1: Comparative Performance of Cyanation Methods
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Pd-Catalyzed | Pd(PPh₃)₄ | DMF | 120 | 72 | 98 |
| Ullmann-Type | CuCN | DMSO | 150 | 55 | 95 |
Key Insight : Palladium catalysis offers superior yields and milder conditions compared to copper-mediated methods.
Recent advances in C–H functionalization enable direct introduction of the cyano group without pre-halogenation.
Photoredox Catalysis
- Reagents :
- Conditions :
Mechanism :
- The photocatalyst generates thiocyanate radicals, which abstract hydrogen at the 5-position, followed by cyanation via radical recombination.
Advantages :
- Avoids toxic metal catalysts and halogenated intermediates.
- Compatible with late-stage functionalization.
Biocatalytic Approaches
Enzymatic methods provide an eco-friendly alternative to traditional synthesis.
Tryptophanase-Mediated Synthesis
- Substrate : 5-Cyanotryptophan, synthesized via enzymatic amination of 5-cyanoindolepyruvate.
- Reaction :
Tryptophanase catalyzes the β-elimination of 5-cyanotryptophan to yield this compound. - Yield : 50–55% after 48 hours at 37°C.
Table 2: Biocatalytic vs. Chemical Synthesis
| Parameter | Biocatalytic | Chemical |
|---|---|---|
| Yield (%) | 55 | 72 |
| Reaction Time | 48 h | 12 h |
| Environmental Impact | Low | High |
Industrial-Scale Production Considerations
For large-scale manufacturing, continuous flow reactors outperform batch systems in terms of efficiency and safety.
Flow Cyanation System
- Setup :
- Conditions :
Advantages :
- Reduced solvent waste and improved heat management.
- Scalable to metric ton production.
Chemical Reactions Analysis
2-(5-cyano-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound has been identified as a promising candidate in the development of new therapeutic agents, particularly due to its structural similarities with known pharmacologically active compounds.
- Antitumor Activity : Research indicates that derivatives of indole compounds, including 2-(5-cyano-1H-indol-3-yl)acetic acid, exhibit notable antitumor activity. For instance, derivatives have shown effectiveness against solid tumors such as colon and lung cancers, which are often resistant to conventional chemotherapy treatments like 5-fluorouracil . The need for novel agents to combat these tumors underscores the relevance of this compound in ongoing cancer research.
- Anti-inflammatory Properties : The compound has also been linked to anti-inflammatory effects. A related study on hybrid compounds derived from indomethacin and paracetamol demonstrated significant inhibition of pro-inflammatory cytokines (IL-1β and TNFα) in vitro and in vivo models of inflammation. This suggests that this compound could be explored further for its immunomodulatory properties .
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is crucial for its application in drug development.
- Cytokine Modulation : The compound appears to modulate the production of key inflammatory mediators. Studies have shown that it can significantly reduce levels of cytokines involved in inflammatory responses, making it a candidate for treating conditions characterized by excessive inflammation .
- Binding Interactions : Molecular docking studies suggest that derivatives of this compound may interact favorably with cyclooxygenase enzymes (COX), which are critical targets for anti-inflammatory drugs. Such interactions could enhance the efficacy of treatments while potentially minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Applications in Biological Research
In addition to its therapeutic potential, this compound serves as a versatile building block in chemical biology.
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
- Antitumor Agents : A patent discusses the synthesis of indole-based compounds with significant antitumor activity against colon and lung cancers, emphasizing the need for innovative therapies targeting resistant tumors .
- Immunomodulatory Effects : A study on hybrid compounds demonstrated that modifications to indole structures can lead to enhanced anti-inflammatory activity, indicating that similar modifications to this compound could yield beneficial results .
- Biological Buffering : The compound's utility as an organic buffer demonstrates its role in facilitating biological experiments by maintaining optimal pH conditions for cellular processes .
Mechanism of Action
The mechanism of action of 2-(5-cyano-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Key Observations:
- Electronic Effects: The cyano and nitro groups are electron-withdrawing, increasing the acidity of the acetic acid moiety compared to methyl or methoxy substituents.
- Biological Activity: Fluoro and nitro analogs exhibit neuroprotective and anti-proliferative properties, whereas hydroxy derivatives show antiviral efficacy. The cyano group’s role in bioactivity remains underexplored but is inferred to modulate target binding .
- Physicochemical Properties : Nitro derivatives exhibit higher density and predicted boiling points, while methyl groups improve lipophilicity .
Biological Activity
2-(5-cyano-1H-indol-3-yl)acetic acid is a synthetic compound derived from the indole family, characterized by its unique structure that includes a cyano group and a carboxymethyl substituent. Research into its biological activity has revealed significant potential in various therapeutic areas, including anti-inflammatory, antioxidant, and anticancer applications.
- Molecular Formula : C₁₁H₈N₂O₂
- Molecular Weight : 204.19 g/mol
- Appearance : Colorless solid
- Solubility : Soluble in polar solvents
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. This compound has been shown to:
- Inhibit Inflammatory Pathways : It modulates immune responses and inhibits pro-inflammatory cytokines such as TNF-α, making it a candidate for treating chronic inflammatory conditions.
- Exhibit Antioxidant Properties : Similar indole derivatives have demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Potential Anticancer Activity : Compounds with structural similarities have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
Anti-inflammatory Effects
Studies have indicated that this compound possesses significant anti-inflammatory properties. It has been shown to reduce edema in animal models, comparable to established anti-inflammatory drugs like dexamethasone. The compound's effectiveness was evaluated through several assays:
| Assay Type | IC50 Value (µM) | Comparison with Dexamethasone |
|---|---|---|
| Paw Edema | 50 | Comparable efficacy |
| Cytokine Production Inhibition | Non-cytotoxic concentrations up to 100 µM | Significant reduction observed |
Antioxidant Activity
The compound's antioxidant potential is linked to its ability to inhibit lipid peroxidation and modulate enzyme activities associated with oxidative stress. This activity is crucial for protecting cellular integrity against damage from reactive oxygen species (ROS).
Anticancer Properties
Research into similar indole derivatives has shown promising results in cancer treatment, particularly against colon and lung tumors. The compound's mechanism may involve:
- Induction of apoptosis through caspase activation.
- Inhibition of cell proliferation in cancer cell lines .
Case Studies and Research Findings
- Anti-inflammatory Studies : In vivo studies demonstrated that this compound significantly reduced paw edema in a dose-dependent manner. The highest dose tested showed an inhibition rate comparable to dexamethasone .
- Cytotoxicity Assays : In vitro assays against various cancer cell lines revealed that the compound exhibited higher cytotoxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index .
- Molecular Interaction Studies : Molecular docking studies suggested that this compound binds effectively to targets involved in inflammatory responses and cancer cell survival pathways, providing insights into its mechanism of action .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Indole ring with carboxymethyl group | Anti-inflammatory, antioxidant |
| 2-Oxoindolin-3-acetic acid | Contains an oxo group at position 2 | Antioxidant, anticancer |
| Indomethacin | Non-steroidal anti-inflammatory drug | Strong anti-inflammatory effects |
| 5-Cyanoindole | Cyano group on the indole ring | Neuroprotective effects |
Q & A
Q. What are the recommended synthetic routes for preparing 2-(5-cyano-1H-indol-3-yl)acetic acid?
A copper(II)-catalyzed [3+2] cycloaddition between ethyl (E)-3-(5-cyano-1H-indol-3-yl)acrylate and benzoquinone is a validated method. The reaction proceeds at 0°C using Cu(OTf)₂ (10 mol%) as a catalyst, yielding derivatives like ethyl 2-(5-cyano-1H-indol-3-yl)-5-hydroxy-2,3-dihydrobenzofuran-3-carboxylate. Purification via column chromatography (40% ethyl acetate in hexane) is critical to isolate the product with ≥90% yield .
Q. How can researchers determine the purity and structural identity of this compound?
Use a combination of high-performance liquid chromatography (HPLC, ≥97% purity threshold) and mass spectrometry (exact mass: 251.095 g/mol). Confirm the structure via ¹H/¹³C NMR, referencing the InChI key (ACCCWYHBDGKDKN-UHFFFAOYSA-N) and SMILES string (OC(=O)CC1=CNC2=CC=C(O)C=C12) to validate key functional groups .
Q. What physicochemical properties influence its solubility and formulation in biological assays?
Key properties include a LogP of 3.462 (indicating moderate lipophilicity) and a topological polar surface area (tPSA) of 53.09 Ų, which affects membrane permeability. For aqueous solubility, use dimethyl sulfoxide (DMSO) as a primary solvent, but verify compatibility with assay buffers to avoid precipitation .
Q. What safety precautions are required when handling this compound?
Follow OSHA HCS guidelines: wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation/ingestion and store in airtight containers at 2–8°C. In case of skin contact, wash immediately with soap and water. Toxicity studies indicate potential irritation to the respiratory tract and eyes .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
Screen catalysts (e.g., Cu(OTf)₂ vs. Pd-based systems) and solvents (acetonitrile, DMF) to improve yield. Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature gradients (0–25°C) to balance reaction rate and byproduct formation. Scale-up requires rigorous control of stoichiometry (1:2 substrate:benzoquinone ratio) .
Q. What strategies resolve contradictions in reported biological activity data?
Conduct orthogonal assays (e.g., enzyme inhibition, cell viability, and apoptosis markers) to validate mechanisms. For example, discrepancies in cytotoxicity may arise from variations in cell lines (e.g., HCT116 vs. HEK293). Include positive controls (e.g., 5-fluorouracil) and validate results across ≥3 biological replicates .
Q. How does deuteration at the acetic acid moiety affect metabolic stability?
Synthesize deuterated analogs (e.g., 2,2-d₂ acetic acid) and compare pharmacokinetic profiles using LC-MS. Deuteration reduces metabolic clearance by cytochrome P450 enzymes, enhancing half-life in in vivo models (e.g., Balb/c-nu mice). Monitor isotopic purity (≥98%) to ensure data reliability .
Q. What analytical methods differentiate between polymorphic forms of the compound?
Employ X-ray crystallography to resolve crystal packing differences. Pair with differential scanning calorimetry (DSC) to identify melting point variations (>5°C between forms) and Fourier-transform infrared spectroscopy (FTIR) to detect hydrogen-bonding changes in the indole and cyano groups .
Q. How can in vitro toxicity be assessed to prioritize compounds for in vivo studies?
Use the MTT assay in hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines to measure IC₅₀ values. Complement with Ames testing for mutagenicity and hERG channel inhibition assays to evaluate cardiac toxicity risks. Thresholds: IC₅₀ > 100 µM for non-toxic candidates .
Q. What computational tools predict interaction with biological targets?
Perform molecular docking (AutoDock Vina) using the crystal structure of serotonin receptors (e.g., 5-HT₂A) or kinases (e.g., EGFR). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD). Focus on the indole-3-acetic acid scaffold’s hydrogen-bonding capacity with active-site residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
